Dimethylamino-PEG2-C2-NH2
Description
Contextualization of PEGylated Amine-Terminated Linkers in Chemical Biology and Materials Science
Polyethylene (B3416737) glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units. creative-diagnostics.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy in chemistry and biology to modify the properties of substances. unige.ch PEG linkers can be synthesized with various functional groups at their ends, allowing them to connect different molecular entities. creative-diagnostics.comaxispharm.com
Amine-terminated PEG linkers, which have one or more primary amine (-NH2) groups, are particularly versatile. creative-diagnostics.comaxispharm.com These primary amines are nucleophilic and can readily react with various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters and carboxylic acids, to form stable amide bonds. thermofisher.comthermofisher.com This reactivity makes them invaluable for bioconjugation, the process of linking biomolecules like proteins or peptides to other molecules. thermofisher.comacs.org
In chemical biology, these linkers are used to improve the solubility and stability of biomolecules and to construct complex molecular systems for diagnostics and drug delivery. unige.chresearchgate.net In materials science, amine-terminated PEGs are used to functionalize surfaces, creating biocompatible coatings for medical implants or nanoparticles that can evade the immune system. atlantis-press.com The ability to create both homobifunctional (same reactive group at both ends) and heterobifunctional (different reactive groups at each end) PEG linkers adds to their broad utility. creative-diagnostics.comaxispharm.com
Strategic Importance of Dimethylamino-PEG2-C2-NH2 as a Multifunctional Moiety in Research Tool Development
This compound is a heterobifunctional linker, meaning it possesses two different reactive ends connected by a short PEG chain. lumiprobe.combiochempeg.com Specifically, it features a primary amine (-NH2) at one end and a tertiary dimethylamino group (-N(CH3)2) at the other. This dual functionality is central to its strategic importance.
The primary amine serves as a reactive handle for conjugation, allowing the linker to be attached to proteins, antibodies, or other molecules of interest through well-established chemical reactions. thermofisher.combiochempeg.com The dimethylamino group, while less reactive for standard conjugation, can act as a hydrogen bond acceptor or be involved in specific molecular interactions, contributing to the binding affinity of the final construct. The PEG2 spacer, consisting of two ethylene glycol units, is a short, flexible, and hydrophilic chain that enhances the aqueous solubility of the molecule without adding significant bulk. biochempeg.com
This specific combination of a primary amine, a hydrophilic PEG spacer, and a dimethylamino group makes this compound a valuable building block for creating sophisticated research tools, particularly in drug discovery and chemical biology. targetmol.comethernet.edu.et
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethanamine | chemicalbook.com |
| Molecular Formula | C8H20N2O2 | cymitquimica.commedchemexpress.com |
| Molecular Weight | 176.26 g/mol | cymitquimica.commedchemexpress.com |
| Appearance | Solid | cymitquimica.com |
| Common Application | PROTAC Linker | medchemexpress.commedchemexpress.comdcchemicals.com |
| CAS Number | 692782-62-0 | cymitquimica.commedchemexpress.com |
Overview of Advanced Research Paradigms Utilizing this compound
The most prominent application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). chemicalbook.commedchemexpress.commedchemexpress.com PROTACs are innovative molecules designed to selectively eliminate specific proteins from within a cell. medchemexpress.commedchemexpress.com They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, bringing the two into close proximity. medchemexpress.commedchemexpress.com This induced proximity leads the cell's own quality control machinery, the ubiquitin-proteasome system, to tag the target protein for destruction. targetmol.commedchemexpress.com
This compound serves as a PEG-based linker within the PROTAC structure, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase. targetmol.commedchemexpress.com The choice of linker is critical for the efficacy of a PROTAC, and the properties of this compound—its length, flexibility, and solubility—are beneficial for constructing effective protein degraders.
Beyond PROTACs, the fundamental structure of this compound makes it suitable for developing other molecular tools. Its heterobifunctional nature is valuable in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody to target cancer cells. fujifilm.comglpbio.com The linker connects the drug payload to the antibody, and its chemical nature influences the stability and release of the drug. fujifilm.com It is also used in creating chemical probes for photoaffinity labeling to study protein interactions and for the general synthesis of complex molecules in medicinal chemistry. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H20N2O2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C8H20N2O2/c1-10(2)4-6-12-8-7-11-5-3-9/h3-9H2,1-2H3 |
InChI Key |
QOMMRYQLPDTSQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCOCCN |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modalities
General Principles of PEGylation and Amine Functionalization in Synthetic Research
PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to molecules, is a foundational strategy in pharmaceutical and biotechnological research. It is employed to enhance the therapeutic value of proteins, peptides, and small molecules by improving their pharmacokinetic and pharmacodynamic properties. biosyn.comnih.gov Key benefits of PEGylation include increased water solubility, reduced immunogenicity, and prolonged circulation half-life by increasing the molecule's hydrodynamic radius, which in turn reduces renal clearance. biosyn.comchempep.comcreativepegworks.com
Amine functionalization is a cornerstone of bioconjugation chemistry. Primary amines (–NH2), present at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, are common targets for modification due to their nucleophilic nature and accessibility on protein surfaces. thermofisher.comcreative-proteomics.com Reagents that react with amines are pivotal for labeling, crosslinking, and conjugating biomolecules. creative-proteomics.com
Heterobifunctional Linker Design and Synthetic Considerations
Heterobifunctional linkers, such as Dimethylamino-PEG2-C2-NH2, possess two distinct reactive functional groups at their termini. purepeg.comnih.gov This design allows for the sequential, controlled conjugation of two different molecules, a critical feature in the assembly of complex constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). biochempeg.comnih.gov
The design of these linkers involves careful consideration of several factors:
Orthogonal Reactivity : The two terminal groups must react under different conditions to allow for specific, stepwise conjugation. nih.gov In this compound, the primary amine provides a versatile handle for a variety of conjugation reactions, while the dimethylamino group offers a tertiary amine functionality.
Linker Length and Composition : The length and chemical nature of the spacer arm are crucial. They influence the spatial relationship between the conjugated molecules, which can be critical for the biological activity of the final construct, such as in PROTACs where the linker must bridge a target protein and an E3 ligase. nih.govjenkemusa.com
Role of Polyethylene Glycol Moieties in Modulating Linker Properties for Research Applications
The incorporation of PEG moieties into linker structures is a widely adopted strategy to impart favorable physicochemical properties. researchgate.net PEG chains are hydrophilic, flexible, and biocompatible. chempep.comprecisepeg.com
Key roles of the PEG moiety in linkers include:
Enhanced Solubility : PEG linkers significantly improve the aqueous solubility of hydrophobic molecules, which is often a challenge with complex bioconjugates. precisepeg.comrsc.orgadcreview.com This can prevent aggregation and improve handling during synthesis and formulation. rsc.orginterchim.com
Improved Pharmacokinetics : By increasing the hydrodynamic volume, PEGylation can extend the in vivo circulation time of a conjugate. chempep.com
Reduced Immunogenicity : The flexible PEG chain can create a "shield" around the conjugated molecule, masking it from the immune system. biosyn.comchempep.com
Controlled Spacing : The defined length of monodisperse PEG linkers, such as the diethylene glycol unit in this compound, provides precise control over the distance between the conjugated partners. creativepegworks.combroadpharm.com This is essential for optimizing the biological function of molecules like PROTACs, where linker length directly impacts degradation efficiency. biochempeg.combiochempeg.com
The table below summarizes the impact of PEG moieties on linker properties.
Table 1: Influence of PEG Moieties on Linker Properties
| Property | Effect of PEG Incorporation | Rationale |
|---|---|---|
| Solubility | Increased | The hydrophilic ethylene (B1197577) oxide units form hydrogen bonds with water, improving solubility in aqueous media. chempep.com |
| Immunogenicity | Decreased | The PEG chain creates a hydration shell that can mask immunogenic epitopes on the conjugated molecule. biosyn.comchempep.com |
| Stability | Increased | PEG can protect biomolecules from enzymatic degradation. precisepeg.com |
| Pharmacokinetics | Extended Circulation | The increased hydrodynamic size reduces renal clearance. chempep.com |
| Flexibility | Increased | The C-O bonds in the PEG backbone allow for free rotation, providing conformational flexibility. chempep.comprecisepeg.com |
Precursor Synthesis and Advanced Derivatization Approaches
The synthesis of a heterobifunctional linker like this compound requires a multi-step, controlled approach, involving strategic protection and deprotection of reactive functional groups.
Amine Protection and Deprotection Strategies for Controlled Synthesis
To achieve selective functionalization, it is essential to use protecting groups for the amine functionalities. The primary amine must be protected while the other terminus of the precursor molecule is modified to introduce the dimethylamino group. Common amine protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Boc Protection : The Boc group is stable under a wide range of conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). youtube.com
Fmoc Protection : The Fmoc group is base-labile and can be removed under mild conditions using a weak base like piperidine (B6355638), making it orthogonal to acid-labile protecting groups. mdpi.com
The choice of protecting group strategy is critical for the synthetic route. For instance, a precursor like Boc-NH-PEG2-C2-OH could be used. The hydroxyl group can be converted to the dimethylamino group, followed by the deprotection of the Boc group to yield the final product.
Table 2: Common Amine Protecting Groups in PEG Linker Synthesis
| Protecting Group | Chemical Name | Deprotection Conditions | Key Features |
|---|---|---|---|
| Boc | tert-butyloxycarbonyl | Acidic (e.g., TFA) | Stable to a wide range of reagents; commonly used in solution-phase synthesis. youtube.com |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Basic (e.g., 20% piperidine in DMF) | Base-lability allows for orthogonal protection strategies; common in solid-phase synthesis. mdpi.com |
| Cbz | Carboxybenzyl | Hydrogenolysis (H₂, Pd/C) | Removed under neutral conditions, useful when acid/base-labile groups are present. youtube.com |
| Tosyl (Ts) | p-toluenesulfonyl | Strong acid or reducing agents | Very stable, requiring harsh conditions for removal. nih.gov |
Methodologies for Introducing the Dimethylamino Terminus
Introducing the dimethylamino group can be achieved through several established synthetic methods. One of the most common is reductive amination.
Reductive Amination : This method involves the reaction of a primary amine with two equivalents of an aldehyde (e.g., formaldehyde) in the presence of a reducing agent. A more direct and classic approach is the Eschweiler-Clarke reaction . This reaction methylates a primary or secondary amine using excess formic acid and formaldehyde. nih.gov Formic acid serves as the reducing agent.
A plausible synthetic route for this compound could start from a precursor like N-Boc-2-(2-(2-aminoethoxy)ethoxy)ethanamine. The primary amine could be dimethylated using the Eschweiler-Clarke reaction. The final step would be the deprotection of the Boc group under acidic conditions to liberate the primary amine, yielding the target molecule.
High-Efficiency Conjugation Chemistries Employing this compound
The terminal primary amine of this compound is a versatile functional group for a variety of high-efficiency conjugation reactions. thermofisher.com The choice of chemistry depends on the functional groups available on the target molecule (e.g., protein, peptide, or small molecule drug).
Common amine-reactive conjugation chemistries include:
N-Hydroxysuccinimide (NHS) Ester Acylation : NHS esters react efficiently with primary amines at physiological to slightly alkaline pH (7.2-9) to form stable and irreversible amide bonds. thermofisher.comcreative-proteomics.com This is one of the most widely used methods for protein labeling. purepeg.com
Reductive Amination : The primary amine of the linker can react with an aldehyde or ketone on a target molecule to form a Schiff base, which is then reduced by an agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage. nih.gov This chemistry offers high selectivity and proceeds under mild conditions. nih.gov
Isocyanate and Isothiocyanate Chemistry : Isocyanates and isothiocyanates react with primary amines to form stable urea (B33335) and thiourea (B124793) linkages, respectively. chempep.comcreative-proteomics.com
The table below compares these common conjugation methods.
Table 3: Comparison of High-Efficiency Amine Conjugation Chemistries
| Chemistry | Reactive Group on Linker | Reactive Group on Target | Resulting Linkage | pH Range | Key Advantages |
|---|---|---|---|---|---|
| NHS Ester Acylation | Primary Amine | NHS Ester | Amide | 7.2 - 9.0 | High reactivity and stability of the resulting bond. thermofisher.comcreative-proteomics.com |
| Reductive Amination | Primary Amine | Aldehyde / Ketone | Secondary Amine | 6.0 - 7.5 | High selectivity; stable linkage. nih.gov |
| Isothiocyanate Coupling | Primary Amine | Isothiocyanate | Thiourea | 8.0 - 9.5 | Stable bond formation. chempep.com |
Amide Bond Formation via Activated Ester Chemistry (e.g., N-Hydroxysuccinimide Esters)
One of the most prevalent methods for conjugating this compound to other molecules is through the formation of a stable amide bond. This is frequently achieved by reacting its primary amine with an activated ester, such as an N-Hydroxysuccinimide (NHS) ester. glenresearch.com NHS esters are favored due to their high reactivity and selectivity towards primary aliphatic amines under mild, often aqueous, conditions. glenresearch.com
The reaction proceeds via nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a robust amide linkage. glenresearch.comthermofisher.com This chemistry is highly efficient within a pH range of 7.2 to 9. thermofisher.combroadpharm.com The resulting amide bond is very stable, making this a reliable strategy for permanently linking the PEG moiety to proteins, peptides, or other biomolecules that contain lysine residues or an N-terminal amine. glenresearch.combroadpharm.com
Key considerations for this reaction include the use of amine-free buffers, such as phosphate-buffered saline (PBS), to prevent competition with the intended reaction. broadpharm.comaxispharm.com Additionally, since NHS esters are susceptible to hydrolysis, they are typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous reaction mixture. thermofisher.combroadpharm.comaxispharm.com
Table 1: Reaction Conditions for Amide Bond Formation with NHS Esters
| Parameter | Condition | Rationale | Source(s) |
|---|---|---|---|
| pH | 7.2 - 9.0 | Optimizes reactivity of the primary amine while minimizing hydrolysis of the NHS ester. | thermofisher.combroadpharm.com |
| Buffer | Non-amine containing (e.g., PBS) | Avoids competitive reactions with buffer components. | broadpharm.comaxispharm.com |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensures solubility and prevents premature hydrolysis of the moisture-sensitive NHS ester. | glenresearch.combroadpharm.comaxispharm.com |
| Reaction Time | 30-60 minutes at room temp. or 2 hours on ice | Sufficient for completion of the reaction. | broadpharm.comaxispharm.com |
Reductive Amination Protocols in Complex Molecule Assembly
Reductive amination provides an alternative and powerful strategy for forming a carbon-nitrogen bond, involving the primary amine of this compound. This two-step, one-pot process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to a secondary amine. harvard.edu
This method is highly valued because it creates a stable amine linkage and avoids issues of overalkylation that can occur with direct alkylation of amines. harvard.edu A variety of reducing agents can be employed, but milder reagents that selectively reduce the iminium ion in the presence of the carbonyl group are preferred. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation, known for its high selectivity, tolerance of a wide range of functional groups, and high yields. harvard.edu Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is effective at a pH of 6-7, though it is highly toxic. harvard.edu
The reaction is versatile, applicable to a wide scope of aliphatic and aromatic aldehydes and ketones, making it a key technique for assembling complex molecular architectures where a stable, non-hydrolyzable linkage is required. harvard.edu
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Key Features | Source(s) |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for iminium ions, high yielding, tolerates many functional groups, non-toxic byproducts. | harvard.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at pH 6-7, selectively reduces imines over carbonyls, but is highly toxic. | harvard.edu |
| Hydrogen with Catalyst (H₂/Catalyst) | A classic reduction method, though may not be as selective as borohydride (B1222165) reagents. | harvard.edu |
Bioorthogonal Click Chemistry Applications
While this compound does not inherently contain the functional groups for common click chemistry reactions, its primary amine serves as a crucial handle for their introduction. Bioorthogonal click chemistry refers to reactions that are rapid, selective, and biocompatible, allowing for the specific modification of biomolecules in complex biological environments without interfering with native processes. jocpr.commdpi.com
The most widely used click reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). jocpr.comnobelprize.org To make this compound amenable to these reactions, it can be derivatized. For example, the primary amine can be acylated with a molecule containing an alkyne or an azide (B81097) group. This pre-functionalization step transforms the linker into a component ready for bioorthogonal ligation.
Once functionalized with an azide or alkyne, the linker can be "clicked" onto a target molecule bearing the complementary group. This strategy is extensively used for:
Labeling and Imaging: Attaching fluorescent probes or imaging agents to biomolecules for tracking and visualization in real-time. jocpr.com
Drug Delivery: Conjugating drugs to targeting ligands (like antibodies or peptides) to create highly specific drug delivery systems. jocpr.com
Surface Functionalization: Modifying the surface of nanoparticles or biomaterials. jocpr.com
Other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene), are also gaining prominence due to their extremely fast reaction rates. nobelprize.orgresearchgate.netnih.gov The primary amine of the linker can similarly be modified to incorporate these reactive moieties.
Solid-Phase Synthetic Methodologies for PEGylated Conjugates
Solid-phase synthesis is a cornerstone of modern peptide and oligonucleotide synthesis, and it can be adapted for the creation of well-defined PEGylated conjugates. nih.gov this compound and similar PEG linkers can be incorporated into these synthetic schemes to produce peptides with specific PEGylation sites.
There are several strategies for incorporating a PEG linker during solid-phase peptide synthesis (SPPS):
N-Terminal Pegylation: After the full peptide has been assembled on the resin, a carboxylated PEG derivative can be coupled to the free N-terminal amine of the peptide-resin. nih.gov
Side-Chain Pegylation: An amino acid bearing a PEG chain on its side chain (e.g., Fmoc-Lys(PEG)-OH) can be used as a building block during the synthesis. This allows for the precise placement of the PEG linker at a specific position within the peptide sequence. nih.gov
C-Terminal Pegylation: The synthesis can be initiated by attaching a PEGylated amino acid to the solid support first, followed by the stepwise assembly of the peptide chain. nih.gov
These methods, typically employing Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, allow for the creation of complex, site-specifically PEGylated biomolecules. nih.gov The use of PEGylated supports in a related technique, liquid-phase peptide synthesis, combines the advantages of both solution and solid-phase chemistries. nih.gov The incorporation of PEG linkers can enhance the solubility, stability, and pharmacokinetic properties of the resulting peptide conjugates. reading.ac.uk
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-Hydroxysuccinimide (NHS) |
| Dimethyl sulfoxide (DMSO) |
| Dimethylformamide (DMF) |
| Sodium triacetoxyborohydride |
| Sodium cyanoborohydride |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| tert-butyl (tBu) |
Applications in Chemical Biology and Medicinal Chemistry Research
Proteolysis-Targeting Chimeras (PROTACs) Research Platforms
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. precisepeg.com A PROTAC is composed of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. nih.gov The linker is a critical component that significantly influences the efficacy and physicochemical properties of the PROTAC. axispharm.com
Dimethylamino-PEG2-C2-NH2 is utilized as a foundational component in the synthesis of PROTAC linkers. The versatility of this scaffold stems from several key molecular attributes:
Flexibility and Ternary Complex Formation : The PEG chain provides conformational flexibility, which is crucial for the PROTAC to simultaneously bind the target protein and the E3 ligase. precisepeg.com This flexibility allows the molecule to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), a prerequisite for efficient ubiquitination. axispharm.com
Tunable Length : As a short PEG unit, this compound serves as a fundamental building block. The length of the linker is a critical parameter for PROTAC potency, and this scaffold can be used to systematically build linkers of varying lengths to determine the optimal distance between the two recruited proteins. biochempeg.comnih.gov
The modular nature of PROTACs allows for their rational assembly by sequentially conjugating the two ligands to a central linker. nih.gov this compound, with its primary amine, is central to these synthetic strategies.
The primary amine of this compound is frequently used to form a stable covalent bond with the E3 ligase ligand. A predominant strategy is the formation of an amide bond. This is typically achieved by reacting the amine group of the linker scaffold with a carboxylic acid functional group present on the E3 ligase ligand, often activated in situ. Common coupling reagents for this transformation include carbodiimides (like EDC) or other peptide coupling agents (like HBTU), which facilitate the reaction to yield a robust amide linkage. nih.govresearchgate.net For example, ligands for the Cereblon (CRBN) E3 ligase, such as derivatives of pomalidomide, are often synthesized with a carboxylic acid handle at a suitable exit vector, making them ready for conjugation with an amine-terminated linker. nih.gov
Similarly, the attachment to the target protein ligand often employs the same well-established chemical principles. If the other end of the linker has been functionalized with a reactive group (e.g., a carboxylic acid), the primary amine of this compound can be coupled to a POI ligand. Alternatively, in a modular synthesis, the linker is first attached to the E3 ligase ligand, and the resulting conjugate is further elaborated. The primary amine of the original scaffold can be preserved and used in a final step to connect to an activated POI ligand. For instance, a POI ligand containing a carboxylic acid can be converted to an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amines, forming a stable amide bond under mild conditions. thermofisher.com This modular and reliable chemistry allows for the creation of libraries of PROTACs where different linkers, ligands, or attachment points can be systematically varied. nih.gov
The linker component of a PROTAC is not merely a spacer but an active modulator of its biological activity. precisepeg.com Utilizing scaffolds like this compound to construct a series of PROTACs with systematically varied linker lengths and compositions allows researchers to conduct detailed mechanistic studies.
The length and flexibility of the linker directly impact the stability and geometry of the ternary complex. nih.gov This, in turn, affects the rate and efficiency of protein degradation. By synthesizing a set of PROTACs where the number of PEG units is varied, researchers can identify the optimal linker length that maximizes degradation potency. This is often assessed in cellular models by measuring the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). nih.gov
In vitro biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to quantify the binding affinities of the PROTAC to its individual target proteins and to measure the cooperativity of ternary complex formation. A linker that promotes positive cooperativity—where the binding of the first protein enhances the binding of the second—often leads to a more potent degrader. nih.gov Cellular assays, typically involving Western blotting or mass spectrometry-based proteomics, provide direct evidence of target protein degradation within a biological context. nih.gov These experiments are crucial for establishing the structure-activity relationships (SAR) that guide the optimization of a PROTAC lead candidate.
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| Compound A | Alkyl C8 Chain | 150 | 85 | 1.5 |
| Compound B | PEG2 (e.g., from this compound) | 75 | 95 | 4.8 |
| Compound C | PEG4 | 50 | 98 | 12.0 |
| Compound D | PEG8 | 200 | 80 | 2.1 |
This interactive table presents hypothetical data illustrating how varying the linker composition and length can impact key PROTAC performance metrics. The data shows that a PEG4 linker (Compound C) provides the optimal balance of properties, leading to the highest potency (lowest DC50) and strong cooperative binding.
Rational Design and Synthesis of PROTACs for Investigating Protein Degradation
Antibody-Drug Conjugates (ADCs) Linker Research
Antibody-drug conjugates (ADCs) are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. nih.gov This approach allows for the specific delivery of the cytotoxin to cancer cells that express a particular surface antigen, thereby minimizing systemic toxicity. mdpi.com The linker in an ADC is a critical component, engineered to be stable in systemic circulation but to release the active drug upon internalization into the target cell. mdpi.com
Integration of this compound Derivatives in ADC Linker Architectures
Antibody-drug conjugates (ADCs) are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker that connects the antibody to the drug payload is a critical component of an ADC, influencing its stability, solubility, and the efficiency of drug release.
The presence of the dimethylamino group in the linker could potentially introduce pH-sensitivity, a desirable feature for controlled drug release in the acidic environment of tumor endosomes and lysosomes.
Research on Linker Stability and Controlled Release Mechanisms in Model Systems
The stability of the linker is paramount to the safety and efficacy of an ADC. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity, while insufficient release at the tumor site can diminish therapeutic efficacy.
Table 1: General Properties of PEG Linkers in ADCs
| Property | Influence of PEG Linker |
| Solubility | Increases the overall hydrophilicity of the ADC, reducing aggregation. |
| Stability | Can influence the chemical and enzymatic stability of the linker. |
| Pharmacokinetics | Can extend the plasma half-life and alter the biodistribution of the ADC. |
| Drug Release | The specific chemistry of the linker dictates the release mechanism (e.g., cleavable vs. non-cleavable). |
Bioconjugation for Chemical Probe and Biosensor Development
The primary amine of this compound provides a reactive handle for its covalent attachment to a wide range of biomolecules and surfaces, making it a useful tool for the development of chemical probes and biosensors.
Covalent Conjugation to Biomolecules (e.g., Proteins, Peptides, Oligonucleotides) for Functional Studies
The terminal primary amine on this compound can be readily coupled to carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or other electrophilic groups present on biomolecules. This allows for the site-specific modification of proteins, peptides, and oligonucleotides. The introduction of the dimethylamino-PEG2 moiety can be used to modulate the physicochemical properties of the biomolecule, such as its solubility or isoelectric point, which can be valuable for functional studies.
Synthesis of Fluorescent Probes and Labeling Reagents for Biological Imaging Research
In the synthesis of fluorescent probes, this compound can serve as a linker to connect a fluorophore to a targeting ligand. The primary amine can be used to attach the linker to the fluorophore, while the other end of the molecule can be modified to react with the targeting moiety. The short, hydrophilic PEG spacer can help to improve the water solubility of hydrophobic fluorophores and minimize quenching effects. While specific examples of fluorescent probes synthesized using this compound are not extensively documented, its structural motifs are consistent with components used in the rational design of such reagents.
Biotinylation Strategies for Affinity-Based Research Applications
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a widely used technique in affinity-based applications such as Western blotting, ELISA, and affinity chromatography. Biotinylation reagents often incorporate spacer arms to reduce steric hindrance and improve the accessibility of the biotin moiety to avidin (B1170675) or streptavidin.
This compound can be envisioned as a building block for creating custom biotinylation reagents. The primary amine could be reacted with an activated biotin derivative to form a stable amide bond. The resulting molecule would possess a dimethylamino-PEG2 spacer arm. While commercially available biotinylation reagents with various PEG spacers exist, the specific use of a this compound derived reagent would need to be synthesized and validated for specific research applications.
Radiopharmaceutical and Molecular Imaging Agent Research (Chemical Aspects)
In the field of radiopharmaceutical chemistry, bifunctional chelating agents are often used to attach a metallic radionuclide to a targeting biomolecule. These chelators are frequently modified with linkers to improve the pharmacokinetic properties of the resulting radiolabeled conjugate.
Incorporation into Bifunctional Chelators (e.g., DOTA-based systems) for Radiometalation Research
The compound this compound serves as a hydrophilic linker that can be incorporated into the structure of bifunctional chelators. Its design features a short polyethylene (B3416737) glycol (PEG) chain (PEG2), which is known to enhance aqueous solubility and can improve the in vivo behavior of the resulting radioconjugate. The terminal dimethylamino and primary amine groups provide versatile handles for chemical modification and conjugation.
In the context of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)-based systems, this compound can be utilized to extend the distance between the DOTA macrocycle and the targeting biomolecule. This spatial separation can be advantageous, preventing potential steric hindrance that might interfere with either the chelation of the radiometal or the binding of the targeting molecule to its biological target.
Table 1: Properties of this compound Relevant to Bifunctional Chelator Synthesis
| Property | Description | Relevance in Radiometalation Research |
| Structure | H₂N-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-N(CH₃)₂ | Provides a defined length and flexibility to the linker. |
| Hydrophilicity | The PEG2 moiety increases water solubility. | Improves the aqueous solubility of the bifunctional chelator and the final radioconjugate, which is critical for in vivo applications. |
| Terminal Groups | A primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). | The primary amine allows for straightforward conjugation to activated chelators like DOTA-NHS. The dimethylamino group can influence the overall charge and biodistribution. |
| Molecular Weight | 176.26 g/mol | Contributes to the overall size of the linker, which can affect the pharmacokinetics of the radiotracer. |
Synthetic Methodologies for Developing Radiotracer Precursors
The synthesis of radiotracer precursors is a critical step in the development of new imaging and therapeutic agents. These precursors are the non-radioactive versions of the final radiotracer, designed to be efficiently labeled with a radioisotope in the final step. This compound can be a valuable building block in the multi-step synthesis of such precursors.
A common synthetic strategy involves the initial conjugation of the this compound linker to a targeting molecule. For instance, if the targeting molecule is a peptide, the primary amine of the linker can be coupled to a carboxylic acid on the peptide using standard peptide coupling reagents. Subsequently, the bifunctional chelator, such as an activated DOTA derivative, can be attached to the other end of the linker framework, although in the case of this compound, the dimethylamino group would require further chemical modification to enable this conjugation.
Alternatively, the linker can first be attached to the chelator, as described in the previous section, and the resulting chelator-linker construct can then be conjugated to the targeting biomolecule. The choice of synthetic route often depends on the specific chemistry of the targeting molecule and the chelator.
The use of a PEG-containing linker like this compound in the synthesis of radiotracer precursors offers a modular approach. It allows for the systematic modification of the linker length and composition to optimize the in vivo performance of the resulting radiotracer. Research in this area focuses on developing efficient and reliable synthetic methods that provide the desired precursors in high purity and yield, ready for the final radiolabeling step.
Applications in Materials Science and Polymer Research
Functional Polymer Synthesis and Tailored Modification
The dual amine functionalities of Dimethylamino-PEG2-C2-NH2 allow for its use as a versatile building block in the synthesis and modification of functional polymers. The primary amine can readily participate in common polymerization and conjugation reactions, while the tertiary dimethylamino group can introduce stimuli-responsive characteristics.
Heterobifunctional PEG linkers are instrumental in the synthesis of block copolymers, where the PEG segment imparts hydrophilicity, biocompatibility, and flexibility to the final material. The primary amine of this compound can act as an initiator or a monomer in polymerization reactions to create PEGylated co-polymers. For instance, it can be used in the ring-opening polymerization of N-carboxyanhydrides to produce PEG-polypeptide block copolymers or react with activated carboxylic acid or isocyanate monomers to form polyamides or polyureas, respectively.
The incorporation of the dimethylamino group introduces a pH-responsive element into the co-polymer. At neutral or basic pH, the dimethylamino group is uncharged, rendering the polymer segment more hydrophobic. Upon acidification, protonation of the tertiary amine leads to a positive charge, increasing the hydrophilicity and causing conformational changes in the polymer chain. This pH-sensitivity is a key feature for the design of "smart" materials that can respond to environmental triggers.
Table 1: Potential Co-polymer Architectures Incorporating this compound
| Polymer Type | Monomer(s) | Role of this compound | Potential Application |
|---|---|---|---|
| PEG-Polypeptide | N-Carboxyanhydrides | Initiator | pH-Responsive drug delivery systems |
| PEG-Polyamide | Diacyl chlorides and diamines | Monomer | Smart membranes and coatings |
Controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are pivotal for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The primary amine of this compound can be modified to create an ATRP initiator. For example, reaction with 2-bromoisobutyryl bromide would yield a bifunctional molecule capable of initiating the polymerization of a wide range of monomers from the primary amine end, while the dimethylamino group remains as a functional pendant group.
This approach allows for the synthesis of well-defined block copolymers where one block possesses pH-responsive properties due to the dimethylamino groups. Such precision engineering is crucial for developing advanced materials with tailored nano- and micro-scale structures. The controlled nature of the polymerization ensures that the resulting polymers have predictable properties, which is essential for high-performance applications.
Surface Functionalization and Coating Technologies for Research Substrates
The ability to tailor the surface properties of materials is critical in many areas of research. This compound can be used to modify surfaces, introducing a combination of hydrophilicity, biocompatibility, and stimuli-responsiveness.
The primary amine of this compound can be covalently attached to surfaces of polymeric substrates or nanoparticles that have been pre-functionalized with reactive groups such as carboxylic acids, N-hydroxysuccinimide (NHS) esters, or epoxides. This surface grafting results in a layer of short PEG chains terminated with dimethylamino groups.
The PEG component of the linker can reduce non-specific protein adsorption and improve the biocompatibility of the material. The terminal dimethylamino groups can impart a pH-responsive surface charge. At low pH, the protonated amines create a positively charged surface, which can be used to electrostatically interact with negatively charged molecules or cells. This dual functionality is particularly useful in the development of "smart" nanoparticles for targeted delivery or as functional additives in composite materials.
Table 2: Surface Modification Applications of this compound
| Substrate | Surface Functionalization | Resulting Property | Potential Research Application |
|---|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) nanoparticles | Amide bond formation with surface carboxyl groups | pH-Responsive surface charge | Controlled release of therapeutics |
| Silica nanoparticles | Reaction with surface silanol (B1196071) groups (after modification) | Tunable surface hydrophilicity | "Smart" fillers for polymer composites |
The creation of dynamic and responsive bio-interfaces is a key goal in the development of advanced cell culture models and biosensors. Surface coatings incorporating this compound can be designed to respond to changes in the local pH, which can be relevant in various biological processes, including tumor microenvironments and inflammatory responses.
By grafting this molecule onto a substrate, a surface can be created that changes its charge and wettability with pH. For instance, a surface that is relatively neutral at physiological pH (around 7.4) can become positively charged at a slightly acidic pH. This change can be used to control the adhesion and detachment of cells or the binding and release of biomolecules. Such responsive surfaces are valuable tools for fundamental studies in cell biology and for the development of novel diagnostic platforms.
Hydrogel Systems and Biomaterial Scaffolds Research (Polymer Modification Aspects)
Hydrogels are crosslinked polymer networks with high water content, making them excellent candidates for biomaterial scaffolds in tissue engineering and regenerative medicine. The properties of hydrogels can be precisely tuned by the choice of monomers and crosslinkers.
This compound can be incorporated into hydrogel networks to introduce both flexibility (from the PEG spacer) and pH-responsiveness (from the dimethylamino group). The primary amine can react with crosslinkers such as diacrylates or di-isocyanates to become part of the hydrogel backbone.
The presence of the dimethylamino groups within the hydrogel matrix can lead to pH-dependent swelling behavior. In acidic environments, the protonation of the tertiary amines will lead to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. This property can be exploited for the controlled release of encapsulated therapeutic agents in response to a pH trigger. Furthermore, the primary amine provides a potential site for further modification of the hydrogel with bioactive molecules, such as peptides or growth factors, to enhance its biological performance.
Table 3: Potential Role of this compound in Hydrogel Systems
| Hydrogel Matrix | Crosslinking Chemistry | Function of this compound | Research Focus |
|---|---|---|---|
| Poly(ethylene glycol) diacrylate (PEGDA) | Michael addition | pH-Responsive modifier | Stimuli-responsive drug delivery |
| Gelatin methacryloyl (GelMA) | Photopolymerization | Functional co-monomer | pH-Sensitive tissue engineering scaffolds |
Analytical and Characterization Methodologies Research Focused
Advanced Spectroscopic Techniques for Structural Elucidation of Conjugates
Spectroscopic methods are fundamental to confirming the successful synthesis of conjugates incorporating the Dimethylamino-PEG2-C2-NH2 linker. These techniques provide direct evidence of the molecule's covalent structure and the integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of molecules. For conjugates containing the this compound moiety, ¹H NMR is particularly informative. nih.govresearchgate.net The spectrum will exhibit characteristic signals corresponding to each part of the linker: the N-methyl protons of the dimethylamino group, the methylene (B1212753) protons of the ethylene (B1197577) glycol units, and the protons on the carbons adjacent to the amine groups.
Upon successful conjugation, predictable shifts in the signals of protons adjacent to the reaction site (typically the primary amine) are observed. For instance, the formation of an amide bond will deshield the adjacent methylene protons, causing a downfield shift in the NMR spectrum. Integration of the distinct peaks corresponding to the linker and the conjugated molecule allows for quantification and confirmation of the conjugation ratio. nih.gov For complex structures, advanced 2D NMR techniques can further elucidate the precise point of attachment.
| Structural Unit of Linker | Typical ¹H NMR Chemical Shift Range (ppm) | Notes |
| (CH₃)₂-N Protons | ~2.2 - 2.8 | Typically a singlet, its precise shift is sensitive to the local chemical environment. |
| -O-CH₂-CH₂-O- Protons | ~3.5 - 3.8 | A complex multiplet characteristic of the PEG backbone. nih.gov |
| -CH₂-NH₂ Protons (pre-conjugation) | ~2.8 - 3.2 | Shift is dependent on solvent and pH. |
| -CH₂-NH- (post-conjugation) | ~3.2 - 3.6 | Experiences a downfield shift upon amide bond formation. |
Table 1: Representative ¹H NMR chemical shifts for the this compound linker. Actual values may vary based on solvent and conjugation partner.
High-Resolution Mass Spectrometry (MS) for Conjugate Analysis
High-Resolution Mass Spectrometry (MS) is indispensable for determining the exact molecular weight of the final conjugate, thereby confirming successful covalent modification. nih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly used to analyze PEGylated molecules. The resulting mass spectrum for a successful conjugate will show a molecular ion peak corresponding to the sum of the mass of the target molecule and the this compound linker (176.26 Da), minus the mass of any leaving groups.
The high resolution of the instrument allows for the differentiation between the desired product and closely related impurities or unreacted starting materials. For larger conjugates, such as PEGylated proteins, the polydispersity of larger PEG chains can complicate ESI spectra; however, for a discrete, short linker like PEG2, sharp and easily interpretable peaks are expected. nih.gov Tandem MS (MS/MS) can be further employed to fragment the conjugate, providing data that confirms the site of attachment.
Chromatographic Separations for Purity Assessment and Conjugation Efficiency
Chromatography is the cornerstone for assessing the purity of the final conjugate and for monitoring the progress of the conjugation reaction. The choice of technique depends on the properties of the molecules involved, particularly their size and polarity.
Size Exclusion Chromatography (SEC) in PEGylation Studies
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it an ideal method for analyzing PEGylation reactions where a significant size change occurs. waters.comchromatographyonline.com When this compound is conjugated to a larger molecule like a protein or nanoparticle, the resulting conjugate will have a larger hydrodynamic volume and will therefore elute earlier from the SEC column than the unconjugated species. chromatographyonline.com
This technique is highly effective for quantifying the conversion to the PEGylated product and detecting the presence of aggregates, which would elute even earlier. nih.govbiopharminternational.com By comparing the chromatograms of the reaction mixture over time to standards of the starting material and purified product, conjugation efficiency can be accurately determined. chromatographyonline.com
| Analyte | Expected Elution Behavior in SEC | Rationale |
| Aggregated Conjugate | Earliest elution | Largest hydrodynamic volume. |
| PEGylated Conjugate | Early elution | Larger than the unconjugated molecule. waters.com |
| Unconjugated Molecule | Later elution | Smaller hydrodynamic volume than the conjugate. nih.gov |
| Free Linker | Latest elution | Smallest hydrodynamic volume. |
Table 2: General elution order in Size Exclusion Chromatography for a typical conjugation reaction.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Quantification
High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP-HPLC) configuration, is a high-resolution technique used to separate molecules based on differences in hydrophobicity. It is an essential tool for monitoring the progress of a conjugation reaction and quantifying the purity of the final product. thermofisher.com
The attachment of the relatively polar this compound linker to a molecule will typically decrease its retention time on a nonpolar C8 or C18 column compared to the unmodified starting material. This allows for the clear separation of the starting material, the desired conjugate, and any reaction byproducts. researchgate.net By integrating the peak areas in the chromatogram, the relative amounts of each species can be calculated, providing a quantitative measure of reaction conversion and final product purity. chromatographyonline.com The use of detectors such as UV-Vis, Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) is often necessary, as the PEG linker itself lacks a strong UV chromophore. chromatographyonline.comthermofisher.com
Surface Analysis Techniques for Modified Materials
When this compound is used to functionalize the surface of a material, specialized techniques are required to confirm its presence and characterize the modified surface.
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface. After modifying a substrate with the linker, XPS analysis would be expected to show an increase in the surface concentration of nitrogen and oxygen. researchgate.net High-resolution scans of the C 1s, O 1s, and N 1s regions can confirm the presence of the characteristic C-O-C ether linkages of the PEG chain and the C-N bonds of the amine groups, providing direct evidence of successful surface functionalization. researchgate.net
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique used to visualize and measure surface topography at the nanoscale. azom.com While it does not provide direct chemical information, AFM can reveal changes in surface morphology and roughness following the attachment of the linker. nih.gov For example, the tethering of the PEG linker can lead to a measurable increase in the thickness of a surface layer. nih.gov In some applications, nanomechanical properties like surface adhesion can be probed, which may be altered by the presence of the flexible and hydrophilic PEG chains on the surface. mdpi.com
Theoretical Considerations and Computational Studies
Molecular Modeling of Linker Conformation, Flexibility, and Orientational Dynamics
Molecular dynamics (MD) simulations are a primary tool for investigating the conformational landscape, flexibility, and dynamics of PEG linkers at an atomic resolution. researchgate.netacs.org These simulations model the movements of atoms over time by solving Newton's equations of motion, providing a detailed picture of the linker's behavior in different environments.
Orientational Dynamics: MD simulations also reveal the orientational dynamics of the linker, describing how it tumbles and reorients itself in solution. This is critical for understanding the accessibility of the terminal amine group for conjugation reactions. The simulations can track the position and orientation of the reactive functional groups relative to a target molecule, providing insights into the steric hindrance and the probability of a successful reaction orientation. nih.govresearchgate.net For Dimethylamino-PEG2-C2-NH2, modeling would focus on how the flexible PEG2 spacer allows the terminal primary amine to orient itself for optimal reaction with a substrate, while considering the influence of the dimethylamino group.
Computational approaches used to model these properties often employ different levels of theory, from highly detailed all-atom models to more computationally efficient coarse-grained models, which group multiple atoms into single interaction sites. nih.govacs.org
| Computational Method | Key Parameters Studied | Insights Gained for PEG Linkers |
|---|---|---|
| All-Atom Molecular Dynamics (MD) | Dihedral angle distributions, end-to-end distance, radius of gyration, solvent accessible surface area (SASA). mdpi.comnih.gov | Provides detailed information on specific conformations (e.g., gauche vs. trans), linker flexibility, and hydration structure. aip.org |
| Coarse-Grained (CG) MD | Overall chain dimensions, interaction with large biomolecules or surfaces. | Allows for simulation of larger systems and longer timescales, revealing slower dynamic processes and interactions with complex environments. nih.gov |
| Quantum Mechanics (QM) | Electron distribution, bond energies, reaction energy barriers. chemrxiv.org | Offers high-accuracy calculation of electronic properties and reactivity of functional groups (e.g., the amine terminus). |
In Silico Prediction of Reactivity and Conjugation Efficiency in Complex Systems
Predicting Reactivity: The intrinsic reactivity of the primary amine on this compound can be estimated using quantum mechanics (QM) calculations. chemrxiv.org Methods like Density Functional Theory (DFT) can compute molecular descriptors such as the partial atomic charge on the nitrogen atom and the energy of the highest occupied molecular orbital (HOMO), which correlate with nucleophilicity and reactivity. chemrxiv.org For primary aromatic amines, a "nitrenium hypothesis" has been used to correlate the stability of a reactive cation intermediate with mutagenic potential, showcasing how QM can predict reactivity based on the stability of key intermediates. researchgate.net A similar approach can be applied to predict the reactivity of the aliphatic amine in the linker.
Modeling Conjugation Efficiency: Beyond intrinsic reactivity, the efficiency of a conjugation reaction in a complex biological system depends on factors like steric accessibility, local environment, and linker flexibility. acs.orgnih.gov Structure-based kinetic models have been developed to predict the reactivity of lysine (B10760008) residues on a protein surface with amine-reactive PEGs. acs.org These models incorporate molecular descriptors such as:
Solvent Accessible Surface Area (SASA): The degree to which the reactive amine is exposed to the solvent and approachable by a reaction partner. nih.gov
Local Environment: The nature of nearby chemical groups (e.g., charged or hydrophobic residues) that might influence the reactivity of the amine.
PEG Shielding: A distance-dependent metric that accounts for how the PEG chain itself, or other conjugated PEG molecules, can sterically block potential reaction sites. acs.org
Computational Chemistry Approaches to Understand PEG-Chain Interactions and Hydration
The unique properties of PEG, including its high water solubility and biocompatibility, are intimately linked to its interactions with water molecules. chempep.com Computational chemistry provides a molecular-level view of these interactions, explaining the behavior of this compound in aqueous environments.
PEG-Water Hydrogen Bonding: The solubility of PEG is driven by the formation of hydrogen bonds between the ether oxygens of the PEG backbone and surrounding water molecules. aip.orgaip.org MD simulations are used extensively to characterize this "hydration shell." researchgate.net These studies show that water molecules form a structured layer around the PEG chain. aip.org The spacing of the ether groups in the PEG backbone is considered ideal for accommodating a stable hydrogen-bonding network with water, a key reason for its high solubility compared to other polymers like polyoxymethylene. aip.org
Interaction with Other Solutes and Surfaces: Computational models can also simulate how the hydrated PEG chain interacts with other molecules, such as proteins or small-molecule drugs. nih.govacs.org The hydration layer acts as a steric barrier, which is the basis for the "stealth" effect of PEGylation that reduces protein adsorption and recognition by the immune system. chempep.comkoreascience.kr Simulations can quantify the energetic contributions of these interactions, including van der Waals and electrostatic forces, to understand how the linker mediates the interaction between a conjugated payload and its biological target. nih.gov
| Interaction Type | Computational Technique | Key Findings |
|---|---|---|
| PEG-Water Hydrogen Bonding | MD Simulations, Radial Distribution Function Analysis | Reveals structured water layers (hydration shell) around the PEG chain; gauche conformation enhances H-bonding. aip.orgaip.org |
| Hydrophobic Hydration | MD Simulations, Thermodynamic Integration | Characterizes the ordering of water molecules around the ethylene (B1197577) groups of the backbone. |
| Ion-PEG Interactions | MD Simulations | Shows that ions can bind to the PEG chain, modulating electrostatic interactions with charged surfaces or molecules. nih.gov |
| PEG-Protein Interactions | MD Simulations, Docking Analysis | Demonstrates that PEG chains tend to accumulate around non-polar residues while avoiding polar ones on a protein surface. researchgate.net |
Future Directions and Emerging Research Avenues
Innovations in Linker Design for Advanced Research Tool Development
The incorporation of PEG units, as seen in Dimethylamino-PEG2-C2-NH2, is a key strategy to enhance the aqueous solubility and cell permeability of the final construct, which can positively affect oral absorption. biochempeg.com According to statistics, 54% of reported PROTAC molecules incorporate PEG as part of the linker structure. biochempeg.com Future research is focused on optimizing the length and composition of these PEG chains to fine-tune the spatial relationship between the two ends of a bifunctional molecule, which is crucial for forming stable and effective ternary complexes in the case of PROTACs. nih.gov
Furthermore, the field is exploring the development of more rigid linker structures to improve the stability of these ternary complexes. While flexible linkers like those based on PEG are most common, combining this flexibility with more rigid elements could provide better control over the molecule's conformation. The terminal groups of this compound—the dimethylamino and primary amine—offer versatile points for conjugation, allowing it to be incorporated into modular synthesis platforms. These platforms enable the rapid assembly of various molecules with different linker attachment points, accelerating the screening process for identifying highly efficient research compounds. biochempeg.comjenkemusa.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H20N2O2 | medchemexpress.com |
| Molecular Weight | 176.26 g/mol | medchemexpress.com |
| CAS Number | 692782-62-0 | medchemexpress.com |
| Description | A PEG-based bifunctional linker | medchemexpress.com |
| Common Application | Synthesis of PROTACs | medchemexpress.combiochempeg.com |
Advancements in Scalable Synthesis Techniques for Complex Research Compounds
The increasing complexity of research compounds like PROTACs and other conjugates necessitates advancements in their chemical synthesis to ensure scalability and efficiency. The synthesis of heterobifunctional linkers such as this compound is a key focus of these efforts.
One significant advancement is the use of mixed solid-liquid phase synthesis strategies. researchgate.net These methods can simplify purification and allow for the preparation of larger batches of complex PEG derivatives. researchgate.net For instance, a solid-phase approach can be used to attach a hydrophobic moiety, and after cleavage from the resin, the rest of the synthesis can be completed in the liquid phase. researchgate.net
Furthermore, the development of modular and orthogonal chemical strategies is crucial. researchgate.net This involves using protecting groups and reactive handles that allow for the stepwise and controlled assembly of the final molecule. The bifunctional nature of this compound is well-suited for such modular approaches. Companies specializing in PEG synthesis now offer high-purity, monodisperse PEG linkers with various activated groups, which facilitates the rapid and efficient construction of complex molecules for research and development, with capabilities for kilogram-scale manufacturing. jenkemusa.com These advancements are critical for moving promising research compounds from the laboratory to broader applications.
Exploration of this compound Applications in Untapped Academic Disciplines
While the primary application of this compound and similar linkers is currently centered on the development of PROTACs and ADCs, their fundamental properties open doors to a wide range of other academic disciplines. nih.govbroadpharm.com The ability to covalently connect two different molecular entities with a flexible, hydrophilic spacer is a powerful tool with broad potential.
Advanced Diagnostics and Imaging: In diagnostics, bifunctional PEG linkers can be used to attach imaging agents (like fluorescent dyes or radionuclides) to targeting molecules such as antibodies or peptides. purepeg.com The PEG spacer helps to improve the solubility of the conjugate and can provide a "stealth" coating that reduces non-specific interactions and prolongs circulation time, leading to clearer imaging results. purepeg.com
Functionalized Biomaterials: In materials science, these linkers could be used to functionalize the surfaces of biomaterials. For example, one end of the linker could be attached to a surface, while the other end is conjugated to a bioactive molecule, such as a growth factor or an antimicrobial peptide. This could be used to create materials that promote tissue regeneration or prevent infections.
Nucleic Acid Delivery: The challenge of delivering therapeutic nucleic acids like siRNA and antisense oligonucleotides into cells remains a significant hurdle. researchgate.net The properties of this compound could be leveraged to conjugate these nucleic acids to cell-penetrating peptides or other delivery vectors, potentially enhancing their cellular uptake and therapeutic efficacy.
The continued exploration of these and other applications will undoubtedly expand the utility of versatile bifunctional linkers beyond their current primary uses.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Q & A
Basic Questions
Q. What are the recommended handling and storage protocols for Dimethylamino-PEG2-C2-NH2 to ensure stability?
- Methodological Answer :
- Storage : Store at ≤-20°C in airtight, light-protected containers to prevent hydrolysis and oxidation. Avoid repeated freeze-thaw cycles .
- Handling : Use impervious gloves, safety goggles, and lab coats to minimize skin/eye contact. Work in a fume hood for volatile solvents. Spills should be absorbed with inert materials (e.g., diatomite) and surfaces decontaminated with ethanol .
- Environmental Precautions : Prevent drainage contamination; use secondary containment for liquid forms .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm PEG chain length and amine group presence via H/C NMR (e.g., δ 2.8–3.0 ppm for dimethylamino groups) .
- Mass Spectrometry : Use MALDI-TOF or ESI-MS to verify molecular weight and detect impurities (e.g., unreacted PEG precursors) .
- Chromatography : Size-exclusion chromatography (SEC) or HPLC with refractive index/UV detection assesses purity and aggregation .
Q. What are the standard conjugation techniques for linking this compound to biomolecules?
- Methodological Answer :
- Carbodiimide Coupling : Activate carboxyl-containing biomolecules (e.g., proteins) with EDC/NHS, then react with the primary amine group on this compound at pH 7–8 .
- Click Chemistry : Use DBCO-azide or TCO-tetrazine pairs for site-specific conjugation under physiological conditions .
- Schiff Base Formation : React with aldehydes/ketones under mild reducing conditions (e.g., NaBHCN) for stable imine bonds .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side reactions during conjugation of this compound with sensitive biomolecules?
- Methodological Answer :
- pH Control : Maintain pH 7–8 to balance amine reactivity while avoiding protein denaturation. Buffers like PBS or HEPES are preferred .
- Temperature : Conduct reactions at 4°C for heat-labile biomolecules to reduce hydrolysis/oxidation .
- Molar Ratio Optimization : Use a 5–10× molar excess of PEG derivative to ensure complete conjugation while minimizing crosslinking .
- Quenching Agents : Add excess glycine or ethanolamine post-reaction to neutralize unreacted NHS esters .
Q. What strategies are effective in reconciling contradictory solubility data reported for this compound across different experimental conditions?
- Methodological Answer :
- Solvent Screening : Test solubility in aqueous buffers (pH 4–9) and organic solvents (e.g., DMSO, DMF) to identify optimal conditions. Note that PEG derivatives often exhibit lower solubility in high-salt buffers .
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect aggregation, which may falsely indicate low solubility .
- Batch Variability Analysis : Compare solubility across synthesis batches to isolate protocol inconsistencies (e.g., residual solvents) .
Q. What analytical approaches are recommended to assess the impact of PEG chain length on the hydrodynamic radius of this compound conjugates?
- Methodological Answer :
- Size-Exclusion Chromatography (SEC) : Calibrate columns with PEG standards to correlate retention time with molecular size .
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius in solution to evaluate PEGylation-induced steric effects .
- Small-Angle X-ray Scattering (SAXS) : Resolve conformational changes in PEG chains under varying ionic strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
